An In-depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methodologies, and explore its current and potential applications, particularly in the realm of neurodegenerative disease research and as a fluorescent probe.
Molecular Structure and Physicochemical Properties
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is an aromatic heterocyclic compound featuring a benzoxazole core. The structure is characterized by a benzene ring fused to an oxazole ring. A dimethylamino-substituted phenyl group is attached at the 2-position of the benzoxazole ring, and an amine group is present at the 5-position.
The presence of the electron-donating dimethylamino and amino groups, coupled with the extended π-conjugated system, suggests that this molecule is likely to possess interesting photophysical properties, including fluorescence.
Table 1: Physicochemical Properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O | Calculated |
| Molecular Weight | 253.30 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | [1] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| LogP (Predicted) | ~3.5 - 4.5 | Inferred from related compounds |
Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
The synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine can be efficiently achieved through a two-step process involving a condensation reaction to form the benzoxazole core, followed by a reduction of a nitro group to the desired amine. This synthetic strategy is adapted from established protocols for similar benzoxazole derivatives[1]. A Chinese patent also describes a similar multi-step synthesis for a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves condensation, cyclization, and reduction steps[2].
Synthetic Workflow
The overall synthetic workflow is depicted in the diagram below. The rationale behind this approach is the ready availability of the starting materials and the high efficiency of the individual reaction steps.
Caption: Synthetic workflow for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole
This step involves the condensation of an o-aminophenol with a carboxylic acid to form the benzoxazole ring. The use of a boronic acid catalyst facilitates the reaction by activating the carboxylic acid.
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq), 4-(dimethylamino)benzoic acid (1.1 eq), and a catalytic amount of phenylboronic acid (0.1 eq).
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Solvent Addition: Add a high-boiling solvent such as xylene or toluene to the flask. The solvent should be sufficient to suspend the reactants and allow for efficient azeotropic removal of water.
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Reaction Execution: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
The nitro group of the intermediate is reduced to an amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Reaction Setup: Dissolve the 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation flask.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
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Reaction Execution: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction progress by TLC.
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Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
An alternative reduction method involves using iron powder and ammonium chloride in a mixture of ethanol and water, which can be advantageous for its cost-effectiveness and operational simplicity[3].
Structural Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and phenyl rings, as well as singlets for the dimethylamino and amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the oxazole ring, and the methyl carbons of the dimethylamino group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₅H₁₅N₃O. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
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N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).
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C-H stretching vibrations for the aromatic rings and the methyl groups.
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C=N and C=C stretching vibrations for the aromatic and heterocyclic rings (in the range of 1500-1650 cm⁻¹).
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C-N and C-O stretching vibrations.
Photophysical Properties
Derivatives of 2-phenylbenzoxazole are known for their fluorescent properties, which are highly sensitive to the local environment[4]. The presence of the electron-donating dimethylamino and amino groups on the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure is expected to result in significant intramolecular charge transfer (ICT) character in the excited state, leading to strong fluorescence.
Table 2: Expected Photophysical Properties
| Property | Expected Range/Characteristic | Rationale |
| Absorption Maximum (λ_abs_) | 350 - 400 nm | Extended π-conjugation and electron-donating groups typically lead to absorption in the near-UV to visible region. |
| Emission Maximum (λ_em_) | 450 - 550 nm | A significant Stokes shift is expected due to the ICT nature of the excited state. The emission is likely to be in the blue-green region of the visible spectrum. |
| Quantum Yield (Φ_F_) | Moderate to High | The rigid benzoxazole core and the presence of strong donor-acceptor character can lead to high fluorescence quantum yields[5]. |
| Solvatochromism | Positive | The emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the more polar excited state. |
Experimental Protocol for Photophysical Characterization
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Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water).
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Absorption Spectroscopy: Record the UV-Visible absorption spectra of the solutions using a spectrophotometer to determine the absorption maxima (λ_abs_).
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Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the determined λ_abs_.
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Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Applications in Drug Development and Research
The unique structural and photophysical properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives make them valuable tools in several areas of research and development.
Imaging Agents for Amyloid Plaques
A significant application of this class of compounds is in the development of imaging agents for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease[1][6]. The planar, hydrophobic nature of the benzoxazole core allows these molecules to intercalate into the β-sheet structures of Aβ fibrils. The strong fluorescence of these compounds provides a means of detecting and quantifying the plaques.
Caption: Workflow for the development of benzoxazole-based amyloid imaging agents.
The amino group at the 5-position of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine serves as a convenient handle for further chemical modification, allowing for the attachment of various functional groups to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the imaging agent[1].
Fluorescent Probes in Biological Systems
The sensitivity of the fluorescence of 2-phenylbenzoxazole derivatives to the local environment makes them excellent candidates for use as fluorescent probes to study biological systems[4]. For instance, they can be used to probe the microenvironment of protein binding sites, lipid membranes, and nucleic acids. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide information about the polarity, viscosity, and accessibility of the probe's binding site.
Scaffolds for Medicinal Chemistry
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure can serve as a starting point for the synthesis of new libraries of compounds for drug discovery programs.
Conclusion
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a versatile and valuable molecule with a straightforward synthesis and a range of promising applications. Its strong fluorescence and the presence of a modifiable amino group make it particularly well-suited for the development of advanced imaging agents and fluorescent probes. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant advancements in both diagnostics and therapeutics.
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